N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide is a bicyclic heterocyclic compound featuring a pyrano[4,3-c]pyrazole core fused with a tetrahydropyran ring. The 1-position of the pyrazole ring is substituted with a methyl group, while the 3-position is linked to a furan-2-carboxamide moiety via a methylene bridge. This structural motif is associated with diverse pharmacological activities, particularly in oncology, as pyrano-pyrazole derivatives are known to exhibit antitumor and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-11-4-6-18-8-9(11)10(15-16)7-14-13(17)12-3-2-5-19-12/h2-3,5H,4,6-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGCSFCNKXKVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyran ring. The final step involves the coupling of the furan ring with the pyrazole-tetrahydropyran intermediate under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrano[4,3-c]pyrazole Cores
(a) Methyl and Ethyl Ester Derivatives
- Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 2133444-68-3): Similarity: 0.77 (compared to the target compound) Key Difference: Replaces the furan-2-carboxamide group with a methyl ester at the 3-position.
- Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 518990-21-1): Similarity: 0.79 Key Difference: Ethyl ester substitution instead of methyl ester. Implications: Increased lipophilicity due to the ethyl chain could enhance membrane permeability but reduce aqueous solubility .
(b) N-(1-Cyclopentyl Analogue)
- N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide (CAS 1798513-36-6): Molecular Formula: C₁₉H₂₅N₃O₃ Key Differences:
- Cyclopentyl substituent at the 1-position instead of methyl.
- 2,5-Dimethylfuran-3-carboxamide instead of unsubstituted furan-2-carboxamide.
(c) Trifluoromethyl-Substituted Analogue
- N-(2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide (CAS 1797823-63-2): Molecular Formula: C₁₄H₁₄F₃N₃O₃ Key Differences:
- Trifluoromethyl group at the 3-position of the pyrazole.
- Ethyl linker between the pyrano-pyrazole core and the carboxamide. Implications: The electron-withdrawing trifluoromethyl group may improve metabolic stability and influence enzyme inhibition profiles. The ethyl linker could increase conformational flexibility .
Analogues with Modified Ring Systems
(a) Cyclopenta[c]pyrazole Derivatives
- N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide: Key Difference: Cyclopenta[c]pyrazole core (cyclopentane fused to pyrazole) instead of pyrano[4,3-c]pyrazole.
Pharmacological Comparisons
Pyrano-pyrazole derivatives have demonstrated notable antitumor activity. For example:
- Compound 286 (1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivative): Exhibited potent inhibitory activity against HGC-27 (gastric cancer) and PC-3 (prostate cancer) cell lines .
- Compound 287 (N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide): Showed cytotoxicity against seven tumor cell lines via HDAC inhibition, with in vivo efficacy in HCT-116 xenograft models .
While the target compound shares the pyrano-pyrazole core with these analogues, its furan-2-carboxamide substituent may confer distinct selectivity or potency profiles that warrant further investigation.
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₆N₃O₃ | 274.29 | 1-methyl, 3-(furan-2-carboxamide)methyl | — |
| Methyl Ester (2133444-68-3) | C₁₀H₁₂N₂O₃ | 208.21 | 3-methyl ester | 0.77 |
| Ethyl Ester (518990-21-1) | C₁₁H₁₄N₂O₃ | 222.24 | 3-ethyl ester | 0.79 |
| Cyclopentyl Analogue (1798513-36-6) | C₁₉H₂₅N₃O₃ | 343.40 | 1-cyclopentyl, 2,5-dimethylfuran | — |
| Trifluoromethyl Analogue (1797823-63-2) | C₁₄H₁₄F₃N₃O₃ | 329.27 | 3-CF₃, ethyl linker | — |
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapeutics and enzyme inhibition. This article explores the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a furan carboxamide moiety linked to a tetrahydropyrano-pyrazole unit, which is significant for its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group within the compound can interact with various enzymes and receptors, modulating their activity. This interaction is crucial in pathways related to cancer cell proliferation and survival.
- Anticancer Activity : Several studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways.
Anticancer Efficacy
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| SF-268 | 42.30 | Cell cycle arrest |
| NCI-H460 | 3.79 | Inhibition of proliferation |
These findings indicate that the compound exhibits significant cytotoxic effects against multiple cancer cell lines, highlighting its potential as an anticancer agent .
Comparison with Related Compounds
The following table compares the biological activity of this compound with other similar compounds:
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol) | 12.50 | MCF-7 |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl | 26.00 | A549 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-pyrazole | 0.39 | NCI-H460 |
This comparison illustrates that while N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol) exhibits promising activity against MCF-7 cells, other compounds may demonstrate superior potency against different cell lines .
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- Wang et al. (2022) : Investigated indolyl-substituted derivatives and found that compounds with similar structural motifs displayed significant anticancer properties against MCF-7 and other cell lines .
- Li et al. (2023) : Focused on pyrazole derivatives and reported that modifications to the core structure could enhance cytotoxicity and selectivity towards cancer cells .
These studies underscore the importance of structural modifications in enhancing the therapeutic efficacy of pyrazole-based compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for multi-step synthesis of this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves sequential coupling of heterocyclic moieties (pyrazole, pyran, and furan rings). Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen atmosphere .
- Cyclization : Optimize temperature (60–80°C) and solvent polarity (e.g., acetonitrile vs. toluene) to favor ring closure .
- Purification : Employ gradient HPLC with C18 columns and acidic mobile phases (0.1% TFA) to isolate intermediates and final products .
- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using reverse-phase HPLC .
Q. How can structural confirmation be achieved for intermediates and the final compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to assign protons and carbons in the pyranopyrazole and furan moieties. Pay attention to methylene bridges (δ 3.5–4.5 ppm) and furan aromatic protons (δ 6.3–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry of the tetrahydropyrano ring .
Q. What strategies are used to evaluate physicochemical stability under varying conditions?
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Oxidative Stress : Expose to (3%) and monitor furan ring oxidation by FTIR .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer pathways?
- Pharmacological Workflow :
- Target Identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to pyridazine-based inhibitors .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC values against controls like doxorubicin .
- Molecular Docking : Model interactions with ATP-binding pockets using AutoDock Vina; validate with mutagenesis studies .
Q. How can structure-activity relationships (SAR) be explored to enhance potency and selectivity?
- SAR Strategies :
- Core Modifications : Replace the pyran ring with piperidine or morpholine to alter lipophilicity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the pyrazole ring to improve binding affinity .
- Bioisosteric Replacement : Substitute the furan with thiophene and measure changes in metabolic stability .
- Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC values .
Q. How should contradictory data between in vitro and in vivo efficacy be addressed?
- Troubleshooting Framework :
- Bioavailability Check : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability to assess PK limitations .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in rat plasma .
- Formulation Optimization : Test nanocarriers (e.g., liposomes) to enhance solubility and tumor targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
